![molecular formula C19H21NO6 B11016134 1-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-proline](/img/structure/B11016134.png)
1-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-proline
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Overview
Description
1-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-proline is a synthetic organic compound that belongs to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-proline typically involves the following steps:
Synthesis of the Chromen Derivative: The chromen moiety is synthesized through a series of reactions starting from appropriate precursors. For example, 4-ethyl-8-methyl-2-oxo-2H-chromen-7-ol can be synthesized by cyclization of suitable phenolic compounds with ethyl acetoacetate under acidic conditions.
Formation of the Ester Linkage: The chromen derivative is then reacted with chloroacetic acid to form the ester linkage. This reaction is typically carried out in the presence of a base such as sodium hydroxide.
Coupling with L-Proline: The final step involves coupling the esterified chromen derivative with L-proline. This can be achieved using coupling reagents like N,N’-carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-proline can undergo various chemical reactions, including:
Oxidation: The chromen moiety can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the chromen moiety can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester linkage can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced chromen derivatives.
Substitution: Substituted ester derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials with specific properties, such as photoactive polymers and smart materials.
Mechanism of Action
The mechanism of action of 1-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-proline is not fully understood but is believed to involve interactions with specific molecular targets. The chromen moiety may interact with enzymes or receptors, modulating their activity. The proline residue could enhance the compound’s binding affinity and specificity for certain targets. Further research is needed to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
4-methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds share the chromen core structure and exhibit similar biological activities.
L-proline derivatives: Compounds containing the proline residue are known for their role in peptide synthesis and biological activity.
Uniqueness
1-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-proline is unique due to the combination of the chromen and proline moieties. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C19H21NO6 |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
(2S)-1-[2-(4-ethyl-8-methyl-2-oxochromen-7-yl)oxyacetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C19H21NO6/c1-3-12-9-17(22)26-18-11(2)15(7-6-13(12)18)25-10-16(21)20-8-4-5-14(20)19(23)24/h6-7,9,14H,3-5,8,10H2,1-2H3,(H,23,24)/t14-/m0/s1 |
InChI Key |
OPILUJXCVXAIRR-AWEZNQCLSA-N |
Isomeric SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)N3CCC[C@H]3C(=O)O |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)N3CCCC3C(=O)O |
Origin of Product |
United States |
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